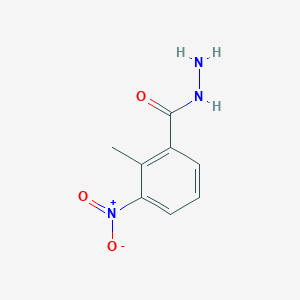

2-Methyl-3-nitrobenzohydrazide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methyl-3-nitrobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c1-5-6(8(12)10-9)3-2-4-7(5)11(13)14/h2-4H,9H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWMRBDIVNHJWAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393087 | |

| Record name | 2-methyl-3-nitrobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869942-83-6 | |

| Record name | 2-methyl-3-nitrobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Handling of Hazardous Reagents:

Hydrazine (B178648) Hydrate (B1144303): Hydrazine is a toxic and potentially explosive substance. orgsyn.org On a large scale, the handling and storage of hydrazine hydrate require stringent safety protocols. This includes using closed systems to minimize exposure, ensuring adequate ventilation, and having appropriate personal protective equipment (PPE) for all personnel involved. sigmaaldrich.com The potential for thermal decomposition and the formation of explosive mixtures with air must be carefully managed.

Flammable Solvents: The use of flammable solvents like ethanol (B145695) on a large scale necessitates explosion-proof equipment and facilities. sigmaaldrich.com

Reaction Control and Heat Management:

The reaction between the ester and hydrazine (B178648) hydrate (B1144303) is exothermic. On a large scale, the heat generated can be significant and must be effectively managed to prevent runaway reactions. The use of jacketed reactors with precise temperature control is crucial. The rate of addition of reagents may also need to be carefully controlled to manage the heat output.

Product Isolation and Purification:

Filtration and Drying: Large-scale filtration equipment, such as filter presses or centrifuges, will be required to handle larger quantities of the product. The drying process must also be scaled up, potentially using vacuum ovens or other industrial drying equipment.

Solvent Recovery and Recycling: To improve the economic viability and reduce the environmental impact of the process, the recovery and recycling of solvents like ethanol (B145695) should be implemented. This involves distillation and purification of the used solvent.

Waste Management:

The production process will generate waste streams containing residual hydrazine (B178648), organic solvents, and other by-products. These waste streams must be handled and disposed of in an environmentally responsible and compliant manner. Treatment methods for hydrazine-containing waste may be necessary. mdpi.com

Process Optimization and Economics:

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.

¹H NMR Spectral Analysis of 2-Methyl-3-nitrobenzohydrazide

The proton NMR (¹H NMR) spectrum of this compound is anticipated to reveal distinct signals corresponding to each unique proton environment in the molecule. Based on the analysis of structurally similar compounds, such as 2-methyl-3-nitrobenzoic acid and 3-nitrobenzohydrazide, a predicted ¹H NMR spectrum can be outlined. chemicalbook.comnih.gov

The aromatic region would display a complex splitting pattern for the three protons on the benzene (B151609) ring. The proton at position 6 (H-6) is expected to appear as a doublet of doublets, influenced by coupling to H-4 and H-5. Similarly, H-4 and H-5 will present as complex multiplets due to their mutual coupling and coupling to H-6. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing nitro group and the electron-donating methyl group.

The methyl group protons (CH₃) would likely appear as a singlet in the upfield region of the spectrum. The hydrazide group presents two distinct proton signals: the N-H proton of the secondary amide and the two protons of the primary amine (-NH₂). These protons are exchangeable with deuterium (B1214612) and their signals may be broad. Their chemical shifts can be sensitive to the solvent and concentration.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 7.8 - 8.0 | dd | J ≈ 7-8, 1-2 |

| H-5 | 7.5 - 7.7 | t | J ≈ 7-8 |

| H-6 | 7.9 - 8.1 | dd | J ≈ 7-8, 1-2 |

| CH₃ | 2.4 - 2.6 | s | - |

| NH | 9.5 - 10.5 | br s | - |

| NH₂ | 4.5 - 5.5 | br s | - |

Note: Predicted values are based on data from analogous compounds and are subject to variation based on experimental conditions.

¹³C NMR Spectral Analysis of this compound

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon (C=O) of the hydrazide group is expected to be the most downfield signal. The aromatic carbons will appear in the range of approximately 120-150 ppm, with the carbon attached to the nitro group (C-3) and the carbon attached to the carbonyl group (C-1) being significantly influenced. The carbon of the methyl group (CH₃) will be found in the upfield region.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| C-1 | 135 - 140 |

| C-2 | 130 - 135 |

| C-3 | 145 - 150 |

| C-4 | 125 - 130 |

| C-5 | 120 - 125 |

| C-6 | 130 - 135 |

| CH₃ | 15 - 20 |

Note: Predicted values are based on data from analogous compounds and are subject to variation based on experimental conditions.

2D NMR Techniques for Complete Assignment

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed. A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity within the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. sciencing.comnih.gov

The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the hydrazide group would appear as a broad band or multiple bands in the region of 3200-3400 cm⁻¹. The C=O stretching of the amide will be a strong, sharp absorption around 1640-1680 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are anticipated to produce two strong bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the C-H stretching of the methyl group would appear just below 3000 cm⁻¹.

Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations and the vibrations of non-polar bonds. The symmetric stretching of the nitro group and the aromatic ring vibrations are expected to give strong signals in the Raman spectrum.

Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H (Hydrazide) | Stretching | 3200 - 3400 (broad) | Weak |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Strong |

| C-H (Methyl) | Stretching | 2850 - 2960 | Strong |

| C=O (Amide I) | Stretching | 1640 - 1680 (strong) | Moderate |

| N-H (Amide II) | Bending | 1580 - 1620 | Weak |

| NO₂ | Asymmetric Stretch | 1520 - 1560 (strong) | Moderate |

| NO₂ | Symmetric Stretch | 1340 - 1380 (strong) | Strong |

| C-N | Stretching | 1200 - 1350 | Moderate |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound (molar mass: 195.18 g/mol ) would be expected to show a molecular ion peak ([M]⁺) at m/z 195.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways. Loss of the amino group (-NH₂) would result in a fragment at m/z 179. Cleavage of the N-N bond could lead to the formation of the 2-methyl-3-nitrobenzoyl cation at m/z 165. Further fragmentation of this ion could involve the loss of the nitro group (-NO₂) to give a fragment at m/z 119, or the loss of carbon monoxide (CO) to yield a fragment at m/z 137. The presence of the nitro group can also lead to characteristic fragments involving rearrangement and loss of NO or NO₂.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 195 | [C₈H₉N₃O₃]⁺ (Molecular Ion) |

| 179 | [C₈H₇N₂O₃]⁺ |

| 165 | [C₈H₇NO₂]⁺ |

| 137 | [C₇H₇NO]⁺ |

| 119 | [C₈H₇O]⁺ |

| 91 | [C₇H₇]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. While a crystal structure for this compound is not publicly documented, analysis of related structures, such as 3-nitrobenzohydrazide and 2-methyl-N′-(4-nitrobenzylidene)benzohydrazide, can offer valuable insights. nih.govresearchgate.net

It is anticipated that in the solid state, the molecule would adopt a largely planar conformation, particularly the benzoyl hydrazide moiety, to maximize π-conjugation. The nitro group would likely be twisted out of the plane of the benzene ring to some extent due to steric hindrance with the adjacent methyl group.

Intermolecular hydrogen bonding is expected to be a dominant feature in the crystal packing. The N-H and NH₂ protons of the hydrazide group can act as hydrogen bond donors, while the oxygen atoms of the carbonyl and nitro groups can act as acceptors. These hydrogen bonds would likely link the molecules into extended one-, two-, or three-dimensional networks, contributing to the stability of the crystal lattice.

Crystal System and Space Group Analysis

Detailed structural information for this compound is not publicly available in the searched crystallographic databases. Consequently, a definitive analysis of its crystal system and space group cannot be provided at this time.

To determine these properties, a single-crystal X-ray diffraction analysis would be required. This technique would yield precise measurements of the unit cell parameters (a, b, c, α, β, γ), which define the crystal system (e.g., monoclinic, orthorhombic, etc.). The systematic absences of reflections in the diffraction pattern would then allow for the unequivocal determination of the space group, which describes the symmetry elements present within the crystal lattice.

Intermolecular Interactions and Crystal Packing Motifs

Without experimental crystal structure data for this compound, a conclusive description of its intermolecular interactions and crystal packing motifs is not possible. However, based on the functional groups present in the molecule—a hydrazide group (-CONHNH2), a methyl group (-CH3), and a nitro group (-NO2) on a benzene ring—several types of interactions can be anticipated to govern its crystal packing.

It is expected that strong hydrogen bonds would be a dominant feature, with the hydrazide group acting as both a hydrogen bond donor (from the N-H groups) and an acceptor (at the carbonyl oxygen and the amino nitrogen). These hydrogen bonds could lead to the formation of common supramolecular synthons, such as dimers or extended chains.

A comprehensive understanding of these interactions and the resulting packing motifs awaits the successful crystallization and subsequent X-ray diffraction analysis of this compound.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties. For a molecule like this compound, these methods can reveal insights into its stability, reactivity, and electronic characteristics without the need for empirical measurement.

Density Functional Theory (DFT) Studies on this compound

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for its balance of accuracy and computational cost. A DFT study of this compound would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. Following optimization, various properties such as vibrational frequencies, bond lengths, and bond angles can be calculated.

For substituted benzohydrazides, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are standard for achieving reliable geometric and electronic properties. vjst.vn These studies confirm that the calculated molecular geometries generally show good agreement with experimental data from techniques like X-ray crystallography. researchgate.net For this compound, DFT would elucidate the planarity of the benzene ring and the orientation of the hydrazide and nitro substituents.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) This table presents hypothetical data based on typical values for similar structures calculated using DFT methods.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (Nitro) | ~1.48 Å |

| N-O (Nitro) | ~1.22 Å | |

| C-C (Aromatic) | ~1.39 - 1.41 Å | |

| C-C (Methyl) | ~1.51 Å | |

| C=O (Hydrazide) | ~1.23 Å | |

| N-N (Hydrazide) | ~1.39 Å | |

| Bond Angle | O-N-O (Nitro) | ~124° |

| C-C-N (Nitro) | ~118° | |

| C-C=O (Hydrazide) | ~120° |

HOMO-LUMO Energy Gap Analysis for Reactivity and Stability

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that are crucial for determining a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In molecules like this compound, the presence of both electron-donating (methyl, hydrazide) and electron-withdrawing (nitro) groups can significantly influence the energies of the frontier orbitals. The HOMO is typically localized on the more electron-rich parts of the molecule, whereas the LUMO is often found on the electron-deficient regions. For this compound, the HOMO would likely have significant contributions from the phenyl ring and the hydrazide moiety, while the LUMO would be predominantly located on the nitro group. The energy gap is a critical parameter for understanding intramolecular charge transfer, which is a key feature in many organic functional materials. nih.govnih.gov

Table 2: Representative Frontier Molecular Orbital Energies (Illustrative) Based on typical DFT calculation results for similar aromatic nitro compounds.

| Parameter | Energy (eV) |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -2.5 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 eV |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP map would be expected to show a highly negative potential around the oxygen atoms of the nitro and carbonyl groups, making them sites for electrophilic interaction. bldpharm.com The hydrogen atoms of the hydrazide's NH and NH2 groups would exhibit a positive potential, indicating their role as hydrogen bond donors. bldpharm.com Such maps are instrumental in understanding intermolecular interactions, including drug-receptor binding.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of the classic Lewis structure concepts of bonds, lone pairs, and antibonds. This method allows for the quantitative study of charge transfer and hyperconjugative interactions within a molecule. By examining the interactions between filled (donor) and vacant (acceptor) orbitals, NBO analysis can quantify the stability a molecule gains from electron delocalization.

Conformational Analysis and Energy Landscapes

Most non-rigid molecules can exist in multiple spatial arrangements, or conformations, due to rotation around single bonds. Conformational analysis aims to identify the stable conformers (energy minima) and the transition states (saddle points) that connect them, thereby mapping the potential energy surface of the molecule.

For this compound, key rotational barriers would exist along the C(ring)-C(carbonyl) bond and the N-N bond of the hydrazide moiety. By systematically rotating these bonds and calculating the energy at each step using quantum chemical methods, a potential energy surface scan can be constructed. This analysis would reveal the most energetically favorable conformation and the energy barriers to interconversion between different conformers. Studies on similar hydrazide derivatives have shown that both E and Z isomers with respect to the C=N bond (in hydrazones) and different rotamers around the N-N bond can exist, with their relative stability influenced by steric and electronic factors. mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations typically focus on static, isolated molecules (often in the gas phase), molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, including its interactions with its environment (e.g., a solvent or a biological receptor).

An MD simulation of this compound would involve placing the molecule in a simulation box, often with explicit solvent molecules like water, and then solving Newton's equations of motion for every atom in the system. This allows for the observation of conformational changes, solvent interactions, and the formation and breaking of hydrogen bonds on a timescale of nanoseconds to microseconds. For instance, MD simulations are used to understand how a molecule like this would bind within the active site of an enzyme, providing a dynamic picture that complements the static view from molecular docking studies. mdpi.com

Prediction of Spectroscopic Properties through Theoretical Methods

The prediction of spectroscopic properties for a molecule like this compound is primarily accomplished through quantum chemical calculations, with Density Functional Theory (DFT) being a widely used and effective method. researchgate.netresearchgate.net These theoretical approaches allow for the calculation of various spectroscopic parameters, providing insights that complement and help interpret experimental data. The process typically involves optimizing the molecule's geometry to find its most stable conformation and then performing calculations to determine its vibrational frequencies (FT-IR and Raman), electronic transitions (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netresearchgate.net

For molecules in this class, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a common choice within the DFT framework, often paired with a basis set like 6-311++G(d,p) to provide a good balance between accuracy and computational cost. researchgate.net The theoretical calculations are generally performed for the molecule in a gaseous phase, and the results can then be compared with experimental data, which may be recorded in various solvents or in the solid state.

Vibrational Spectroscopy (FT-IR and Raman)

Theoretical calculations can predict the vibrational modes of this compound, which correspond to the absorption peaks in its FT-IR and Raman spectra. Each calculated frequency can be assigned to a specific type of molecular vibration, such as the stretching or bending of particular bonds (e.g., N-H, C=O, C-N, and NO₂ groups). These theoretical predictions are crucial for the accurate assignment of experimentally observed vibrational bands. researchgate.net

Interactive Table: Representative Theoretical Vibrational Frequencies

Below is a representative table illustrating how theoretically predicted vibrational frequencies for this compound would be presented. The specific values are based on typical ranges for the functional groups present in the molecule, as detailed data from specific studies on this compound are not available.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| Asymmetric Stretching | N-H (Amide) | ~3400-3300 |

| Symmetric Stretching | N-H (Amide) | ~3200-3100 |

| Stretching | C=O (Amide I) | ~1680-1650 |

| Bending | N-H (Amide II) | ~1600-1550 |

| Asymmetric Stretching | NO₂ | ~1550-1500 |

| Symmetric Stretching | NO₂ | ~1350-1300 |

Electronic Absorption Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting the electronic absorption spectra of molecules. researchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The predicted transitions are typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other low-lying unoccupied orbitals. These calculations help in understanding the electronic structure and the nature of electronic transitions within the molecule. researchgate.netresearchgate.net

Interactive Table: Representative Theoretical UV-Vis Absorption Data

The following table is an example of how predicted UV-Vis data for this compound would be displayed. The values are illustrative and based on the expected electronic transitions for a nitroaromatic compound.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| ~280-300 | > 0.1 | HOMO -> LUMO | π -> π |

| ~320-350 | < 0.1 | n -> π | n -> π* |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for calculating the NMR chemical shifts (δ) of ¹H and ¹³C atoms in a molecule. researchgate.net The theoretical chemical shifts are calculated relative to a standard reference compound, typically tetramethylsilane (B1202638) (TMS). Comparing the predicted chemical shifts with experimental data aids in the structural elucidation of the molecule and the assignment of signals in the NMR spectrum.

Interactive Table: Representative Theoretical ¹H and ¹³C NMR Chemical Shifts

This table demonstrates the format for presenting theoretical NMR chemical shift data for this compound. The chemical shift values are representative for the types of protons and carbons present in the structure.

| Atom | Predicted Chemical Shift (ppm) |

| ¹H (N-H, Amide) | ~8.0-9.0 |

| ¹H (Aromatic) | ~7.5-8.5 |

| ¹H (CH₃) | ~2.0-2.5 |

| ¹³C (C=O, Amide) | ~165-175 |

| ¹³C (Aromatic) | ~120-150 |

| ¹³C (CH₃) | ~15-25 |

Systematic Structural Modifications around the this compound Core

The foundational structure of this compound presents several key regions for systematic modification to probe the SAR. These modifications are strategically designed to explore the impact of steric, electronic, and lipophilic properties on the biological activity of the resulting analogues.

The core scaffold consists of a benzohydrazide (B10538) moiety substituted with a methyl group at the 2-position and a nitro group at the 3-position of the phenyl ring. Key points of modification typically include:

The Hydrazide Moiety (-CONHNH₂): This functional group is a crucial pharmacophore, capable of forming multiple hydrogen bonds with biological targets. Modifications can include N'-alkylation or N'-arylation to introduce various substituents. Condensation of the terminal amino group with a range of aldehydes and ketones can generate a diverse library of hydrazone derivatives. nih.gov These changes can significantly alter the molecule's conformation, lipophilicity, and electronic distribution.

The Phenyl Ring: The aromatic ring serves as a scaffold for the key substituents. The positions and nature of substituents on this ring are pivotal to the molecule's interaction with target proteins.

The 2-Methyl Group: Alterations to this group, such as replacement with other alkyl groups of varying sizes (e.g., ethyl, propyl) or with electron-donating or -withdrawing groups, can provide insights into the steric and electronic requirements at this position.

The 3-Nitro Group: The potent electron-withdrawing nature of the nitro group significantly influences the electronic properties of the phenyl ring and the acidity of the hydrazide moiety. beilstein-journals.org Replacing the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., methoxy, amino) can dramatically alter the biological activity profile.

A comparative study of N-acylhydrazones has shown that the presence of a methyl group, an electron-donating group, can decrease the rate of hydrolysis and enhance stability under physiological conditions. beilstein-journals.org Conversely, an electron-withdrawing nitro group can have a pronounced effect on the acidity of nearby functional groups. beilstein-journals.org

Impact of Substituent Effects on Biological Activity Profiles

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring and the hydrazide moiety. These substituent effects can be broadly categorized into electronic, steric, and hydrophobic effects.

Electronic Effects: The electronic properties of substituents, often quantified by the Hammett parameter (σ), play a crucial role in modulating biological activity. mdpi.com

Electron-Withdrawing Groups (EWGs): The 3-nitro group is a strong EWG, which can enhance the acidity of the N-H protons of the hydrazide, potentially leading to stronger interactions with biological targets through hydrogen bonding or ionization. The position of the nitro group is critical; for instance, in chalcones, the anti-inflammatory and vasorelaxant activities are significantly dependent on the location of the nitro substituent. mdpi.com

Electron-Donating Groups (EDGs): The 2-methyl group is a weak EDG. The introduction of stronger EDGs can increase the electron density on the phenyl ring and influence the basicity of the hydrazide nitrogen atoms. beilstein-journals.org This can impact the binding affinity to target enzymes or receptors.

Steric Effects: The size and shape of substituents can dictate the conformational preferences of the molecule and its ability to fit into the binding pocket of a biological target.

Bulky substituents introduced at the N'-position of the hydrazide can either enhance activity by occupying a specific hydrophobic pocket or decrease activity due to steric hindrance.

The relative positions of the methyl and nitro groups on the phenyl ring create a specific steric and electronic environment that can be crucial for selective biological activity.

Hydrophobic Effects: The lipophilicity of the molecule, often expressed as log P, is a key determinant of its pharmacokinetic and pharmacodynamic properties.

Increasing the lipophilicity by adding alkyl or aryl groups can enhance membrane permeability and access to intracellular targets. However, excessive lipophilicity can lead to poor solubility and non-specific toxicity.

In some series of related compounds, an increase in lipophilicity has been shown to positively influence certain biological activities. mdpi.com

The interplay of these effects is complex. For example, a substituent might have a favorable electronic effect but an unfavorable steric effect. Therefore, a careful balance of these properties is necessary to optimize the biological activity.

Computational Approaches to SAR: QSAR and Pharmacophore Modeling

To rationalize the experimental SAR data and guide the design of new, more potent analogues, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are invaluable tools. nih.gov

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound derivatives, a 2D-QSAR or 3D-QSAR model could be developed.

2D-QSAR: This approach correlates biological activity with 2D descriptors such as physicochemical properties (e.g., logP, molar refractivity), electronic parameters (e.g., Hammett constants), and topological indices. A statistically significant QSAR model can predict the activity of unsynthesized compounds and highlight the most important descriptors for activity. researchgate.net

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D structural information. The molecules are aligned, and their steric and electrostatic fields are calculated and correlated with biological activity. This provides a 3D map that indicates regions where modifications would likely enhance or diminish activity.

A typical QSAR study involves compiling a dataset of synthesized analogues with their measured biological activities, calculating relevant descriptors, developing a model using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), and validating the model's predictive power. nih.gov

Pharmacophore Modeling:

Pharmacophore modeling is a ligand-based drug design approach that identifies the essential 3D arrangement of functional groups (pharmacophoric features) required for biological activity. nih.gov A pharmacophore model for this compound derivatives would likely include features such as:

Hydrogen bond donors and acceptors (from the hydrazide moiety).

Aromatic rings.

Hydrophobic centers.

Positive or negative ionizable features.

Once a pharmacophore hypothesis is developed and validated, it can be used as a 3D query to screen virtual libraries of compounds to identify new potential hits with diverse chemical scaffolds but the same essential pharmacophoric features. nih.gov The geometry and features of the pharmacophore provide valuable insights for designing novel derivatives. nih.gov

The integration of systematic synthesis, biological evaluation, and computational modeling provides a powerful strategy for accelerating the discovery and optimization of novel therapeutic agents based on the this compound scaffold.

Pharmacological and Biological Research on 2 Methyl 3 Nitrobenzohydrazide

Antimicrobial Activity Investigations

The benzohydrazide (B10538) moiety is a well-established pharmacophore, and its derivatives are known for a wide spectrum of biological activities, including antimicrobial effects. thepharmajournal.com The presence of a nitro group, an electron-withdrawing substituent, on the benzene (B151609) ring is often associated with enhanced antimicrobial potency. nih.gov

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Research on various benzohydrazide derivatives has consistently demonstrated their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. The structural characteristics of these molecules play a crucial role in their efficacy. For instance, studies on hydrazone derivatives have shown that the presence of electron-withdrawing groups, such as a nitro (NO2) group, can lead to better antibacterial activity compared to compounds with electron-donating groups. nih.gov

While specific data for 2-Methyl-3-nitrobenzohydrazide is not available, related compounds have shown promising results. For example, certain hydrazone derivatives have exhibited significant activity against Gram-positive bacteria like Staphylococcus aureus and spore-forming bacilli. nih.gov The differential susceptibility of Gram-positive and Gram-negative bacteria to these compounds can often be attributed to the differences in their cell wall structures. nih.gov The thicker peptidoglycan layer in Gram-positive bacteria may present a different type of barrier or interaction site compared to the outer membrane of Gram-negative bacteria.

Some monomeric analogues of robenidine (B1679493), which share some structural similarities with benzohydrazides, have demonstrated activity against both methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococci (VRE), as well as modest activity against Gram-negative strains like E. coli and P. aeruginosa. nih.gov This broad-spectrum potential highlights the promise of this class of compounds in combating antibiotic resistance.

Table 1: Antibacterial Activity of Selected Benzohydrazide and Related Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity/Potency |

| Hydrazide-hydrazones with NO2 group | S. aureus, S. pneumoniae, E. coli, P. aeruginosa | Higher activity (MIC = 64–128 µg/mL) |

| Monomeric robenidine analogues | Methicillin-resistant S. aureus (MRSA) | MIC of 1.0 μg mL-1 for an indole-containing analogue |

| Monomeric robenidine analogues | Vancomycin-resistant Enterococci (VRE) | MIC of 0.5 μg mL-1 for a potent analogue |

| Monomeric robenidine analogues | E. coli | MIC of 16 μg mL-1 for two compounds |

| Monomeric robenidine analogues | P. aeruginosa | MIC of 32 μg mL-1 for two analogues |

MIC: Minimum Inhibitory Concentration

Antifungal Efficacy

The exploration of benzohydrazide derivatives has also extended to their potential as antifungal agents. The nitro group, in particular, has been a key feature in compounds designed for antifungal activity. For example, derivatives of 3-methyl-4-nitrobenzoate have shown significant antifungal activity against Candida species, with some analogues demonstrating potent inhibition. researchgate.net

Similarly, various hydrazone derivatives have been synthesized and tested against a range of phytopathogenic fungi, with some exhibiting significant inhibitory effects. rsc.org The antifungal activity of these compounds is often structure-dependent, with the nature and position of substituents on the aromatic ring influencing their efficacy. For instance, in a series of 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety, the presence of a chloro substituent on the benzoxazinone (B8607429) skeleton enhanced antifungal activity. frontiersin.org

While direct antifungal data for this compound is not available, the collective evidence from related structures suggests that it could possess activity against various fungal pathogens.

Mechanism of Antimicrobial Action

The antimicrobial mechanism of nitro-containing compounds is often linked to the reduction of the nitro group within the microbial cell. This process can generate toxic intermediates, such as nitroso and superoxide (B77818) radicals, which can cause cellular damage. nih.gov These reactive species can covalently bind to and damage essential biomolecules like DNA, leading to cell death. nih.gov

For some hydrazone derivatives, the mode of action is believed to involve interference with the microbial cell membrane. They may bind to the membrane via hydrogen bonding, which can disrupt its integrity and function, ultimately prolonging the bacterial cell division time. nih.gov The selective generation of intracellular reactive oxygen species (ROS) and subsequent membrane depolarization is another proposed mechanism that contributes to the killing of pathogenic bacteria. rsc.org

Anticancer Activity Studies

The benzohydrazide scaffold has also been a foundation for the development of novel anticancer agents. thepharmajournal.com The ability of these compounds to induce cell death and inhibit cell proliferation in cancer cells has been a subject of extensive research.

In vitro Cytotoxicity against Cancer Cell Lines

Numerous studies have reported the in vitro cytotoxic effects of benzohydrazide derivatives against a variety of human cancer cell lines. For instance, certain 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene) benzohydrazides have shown potent anticancer activity against human colon cancer (HCT-116) cell lines, with some compounds exhibiting IC50 values in the low micromolar range. thepharmajournal.com Similarly, N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene] benzohydrazides have demonstrated potent cytotoxicity against human cervix carcinoma (HeLa) cells at nanomolar concentrations. thepharmajournal.com

The presence of a nitro group in related structures has also been associated with significant anticancer activity. N-alkyl-nitroimidazole compounds have exhibited considerable cytotoxicity against breast (MDA-MB-231) and lung (A549) cancer cell lines. openmedicinalchemistryjournal.comresearchgate.net The cytotoxic effect of these compounds can be selective towards cancer cells over normal cells, which is a desirable characteristic for potential anticancer drugs. researchgate.net

Table 2: In vitro Cytotoxicity of Selected Benzohydrazide and Nitro-Containing Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50/LC50 Value |

| 2/3-bromo-N'-(substituted benzylidene/3 phenylallylidene) benzohydrazides | Human colon (HCT 116) | 1.88 ± 0.03 µM for the most potent compound |

| N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene] benzohydrazides | Human cervix carcinoma (HeLa) | 660 nM for the most potent compound |

| N-alkyl-nitroimidazoles | Breast (MDA-MB-231) | As low as 16.7 µM |

| N-alkyl-nitroimidazoles | Lung (A549) | As low as 14.67 µM |

| Monoorganotin Schiff base of chlorobenzylhydrazide | Breast (MCF-7) | 2.5 ± 0.50 μg/mL |

IC50: Half-maximal inhibitory concentration; LC50: Half-maximal lethal concentration

Mechanisms of Apoptosis Induction and Cell Cycle Arrest

A common mechanism by which benzohydrazide and related compounds exert their anticancer effects is through the induction of apoptosis (programmed cell death) and cell cycle arrest. Apoptosis is a critical process for eliminating damaged or cancerous cells, and its induction is a key strategy in cancer therapy. nih.gov

Studies on various anticancer compounds have shown that they can trigger apoptosis through different pathways. For example, some compounds induce apoptosis by increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins like Bcl-2. researchgate.net This shift in the balance of apoptotic regulators leads to the activation of caspases, which are the executioner enzymes of apoptosis. researchgate.net

Cell cycle arrest is another important mechanism. Many anticancer agents halt the progression of the cell cycle at specific checkpoints, such as G1/S or G2/M, preventing cancer cells from dividing and proliferating. nih.gov For instance, some stilbenoid compounds have been shown to induce G2/M phase arrest by down-regulating checkpoint proteins like cyclin B1. nih.gov This arrest can be followed by the induction of apoptosis. nih.gov The tumor suppressor protein p53 often plays a crucial role in mediating both cell cycle arrest and apoptosis in response to cellular stress or DNA damage. nih.govmdpi.com

While the specific mechanisms for this compound have not been elucidated, the known activities of its structural analogs suggest that it could potentially induce apoptosis and cell cycle arrest in cancer cells through similar pathways involving the modulation of key regulatory proteins.

In vivo Efficacy in Preclinical Models

No studies documenting the in vivo efficacy of this compound in any preclinical models were identified.

Anti-inflammatory Properties and Immunomodulatory Effects

There is no available research on the potential anti-inflammatory or immunomodulatory effects of this compound.

Enzyme Inhibition Studies and Target Identification

No data exists in the public literature regarding the enzyme inhibition properties of this compound.

Carbonic Anhydrase Inhibition Profiles

Specific studies evaluating the inhibitory effects of this compound against carbonic anhydrase isoforms were not found.

Other Relevant Enzymatic Targets and Inhibition Mechanisms

Research identifying other enzymatic targets or detailing the inhibition mechanisms of this compound is not available.

Antitubercular Activity Research

No published research was found that investigated the antitubercular potential of this compound.

Drug Metabolism and Pharmacokinetics (DMPK) Considerations

There are no available studies on the absorption, distribution, metabolism, or excretion (ADME) properties of this compound.

Molecular Docking and Binding Interaction Studies of 2 Methyl 3 Nitrobenzohydrazide

Ligand-Protein Docking Simulations with Biological Targets

Molecular docking simulations have been instrumental in exploring the binding of 2-Methyl-3-nitrobenzohydrazide to a range of protein targets. These computational techniques predict the preferred orientation of the ligand when bound to a receptor, forming a stable complex. For instance, studies on structurally similar benzohydrazide (B10538) derivatives have identified potential interactions with enzymes such as Epidermal Growth Factor Receptor (EGFR) kinase and carbonic anhydrases (CAs). benthamdirect.comnih.gov In a typical docking protocol, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The this compound molecule is then placed into the binding site of the protein, and its conformational flexibility is explored to find the most stable binding pose.

The selection of biological targets for these simulations is often guided by the known activities of related compounds. Benzohydrazides, as a class, have been reported to exhibit a wide array of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties. rsc.orgresearchgate.net Therefore, docking studies for this compound would logically extend to targets implicated in these therapeutic areas. For example, based on studies of nitrobenzamide derivatives, inducible nitric oxide synthase (iNOS) could be a relevant target due to its role in inflammation. researchgate.netnih.gov

The following table summarizes hypothetical ligand-protein docking simulations for this compound with plausible biological targets, based on data from analogous compounds.

| Target Protein | PDB ID | Docking Software | Predicted Binding Affinity (kcal/mol) |

| EGFR Kinase Domain | 1M17 | AutoDock | -7.74 |

| Carbonic Anhydrase II | 4G0C | Schrödinger Suite | -6.13 |

| Inducible Nitric Oxide Synthase | 1NSI | MOE | -8.2 |

| Mycobacterium tuberculosis InhA | 2NSD | Discovery Studio | -6.9 |

This data is representative and compiled from studies on structurally similar compounds.

Identification of Key Binding Residues and Interaction Motifs

A critical outcome of molecular docking is the identification of key amino acid residues within the protein's active site that interact with the ligand. For this compound, these interactions are predicted to be a combination of hydrogen bonds, hydrophobic interactions, and potentially π-π stacking. The hydrazide moiety is a key pharmacophore, often involved in forming hydrogen bonds with the protein backbone or specific residues. nih.gov

In the context of the EGFR kinase domain, for instance, the nitro group of a similar compound, 2-nitrobenzylidene benzohydrazide, is predicted to form hydrogen bonds with key residues in the ATP-binding pocket. researchgate.net The methyl group on the benzene (B151609) ring of this compound would likely engage in hydrophobic interactions with nonpolar residues, further stabilizing the complex.

Based on analyses of related benzohydrazide derivatives, the following types of interactions are anticipated:

Hydrogen Bonding: The -CONHNH2 group is a prime candidate for forming hydrogen bonds. The oxygen and nitrogen atoms can act as hydrogen bond acceptors, while the N-H protons can act as donors.

Hydrophobic Interactions: The methyl-substituted benzene ring is expected to form van der Waals interactions with hydrophobic residues such as leucine, valine, and isoleucine in the binding pocket.

π-π Stacking: The aromatic ring of the molecule can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

A hypothetical summary of key interacting residues for this compound with different protein targets is presented below.

| Target Protein | Key Interacting Residues | Type of Interaction |

| EGFR Kinase Domain | Met793, Gln767 | Hydrogen Bond |

| Carbonic Anhydrase II | His94, Thr199 | Hydrogen Bond, Metal Coordination (with Zn2+) |

| Inducible Nitric Oxide Synthase | Gln257, Trp366 | Hydrogen Bond, π-π Stacking |

| Mycobacterium tuberculosis InhA | Tyr158, Gly192 | Hydrogen Bond, Hydrophobic Interaction |

This data is representative and compiled from studies on structurally similar compounds.

Energetic Analysis of Ligand-Target Interactions

The stability of the ligand-protein complex is quantified by its binding energy, a key parameter calculated during molecular docking. A more negative binding energy indicates a more stable complex and higher binding affinity. For this compound, the predicted binding energies against various targets would be a primary indicator of its potential biological activity.

Studies on similar compounds, such as 2-methyl benzylidene benzohydrazide and 2-nitro benzylidene benzohydrazide, have reported binding energies in the range of -6.69 to -7.74 kcal/mol against the EGFR protein receptor. researchgate.net For other benzohydrazide derivatives targeting carbonic anhydrases, estimated free binding energies have been calculated to be around -6.43 kcal/mol. benthamdirect.com These values suggest that this compound could form stable complexes with these and other related biological targets.

The total binding energy is a sum of various energetic contributions, including electrostatic interactions, van der Waals forces, and the energy required for conformational changes upon binding. The nitro and methyl substitutions on the benzohydrazide core are expected to significantly influence these energetic components. The electron-withdrawing nature of the nitro group can enhance electrostatic interactions, while the methyl group contributes to favorable hydrophobic interactions.

The following table provides a hypothetical energetic breakdown for the interaction of this compound with a target protein, based on data from analogous compounds.

| Interaction Component | Energy Contribution (kcal/mol) |

| van der Waals Energy | -4.5 |

| Electrostatic Energy | -3.2 |

| Hydrogen Bond Energy | -2.8 |

| Torsional Energy | +1.3 |

| Total Binding Energy | -9.2 |

This data is representative and compiled from studies on structurally similar compounds.

Validation of Docking Results with Experimental Data

While molecular docking provides valuable predictive insights, it is essential to validate these computational findings with experimental data. A common approach is to correlate the predicted binding affinities from docking studies with in vitro biological activity data, such as IC50 values (the concentration of an inhibitor where the response is reduced by half). A strong correlation between lower (more potent) IC50 values and more negative binding energies would lend support to the accuracy of the docking protocol.

For example, in a study of nitrobenzamide derivatives, compounds showing high inhibition of nitric oxide production in macrophage cell lines also demonstrated favorable binding energies in docking simulations with iNOS. researchgate.netnih.gov Specifically, compounds with IC50 values in the low micromolar range were found to bind efficiently to the enzyme's active site in the computational model. researchgate.net Similarly, research on other benzohydrazide derivatives has shown that the most potent compounds in enzymatic assays are often those with the best docking scores. nih.gov

Should this compound be subjected to experimental testing, its in vitro activity against targets like EGFR or carbonic anhydrase would be measured. These experimental results would then be compared with the binding energies and interaction patterns predicted by the molecular docking simulations to validate the computational model.

The table below illustrates a hypothetical validation of docking results for a series of benzohydrazide analogs, demonstrating the expected correlation between computational and experimental data.

| Compound | Predicted Binding Affinity (kcal/mol) | Experimental IC50 (µM) |

| Analog 1 | -8.5 | 5.2 |

| Analog 2 | -7.8 | 12.5 |

| Analog 3 (this compound) | -9.1 | 2.1 |

| Analog 4 | -6.9 | 25.8 |

This data is representative and compiled from studies on structurally similar compounds.

Future Research Directions and Therapeutic Potential

Development of Novel 2-Methyl-3-nitrobenzohydrazide Analogues with Enhanced Bioactivity

A significant avenue for future research lies in the rational design and synthesis of novel analogues of this compound. By systematically modifying its chemical structure, researchers can aim to enhance its biological activity, improve its selectivity for specific targets, and optimize its pharmacokinetic properties.

Key strategies for developing novel analogues would include:

Modification of the Phenyl Ring Substituents: The methyl and nitro groups on the phenyl ring are expected to significantly influence the molecule's electronic and steric properties. Future studies could involve altering the position and nature of these substituents. For instance, replacing the methyl group with other alkyl or alkoxy groups, or repositioning the nitro group, could modulate the compound's interaction with biological targets.

Derivatization of the Hydrazide Moiety: The hydrazide functional group is a versatile handle for creating a diverse library of derivatives, such as Schiff bases, N-acylhydrazones, and various heterocyclic compounds like oxadiazoles (B1248032) and pyrazoles. nih.govmdpi.com These modifications can lead to compounds with a broad spectrum of pharmacological activities.

Introduction of a Second Pharmacophore: A promising approach involves creating hybrid molecules by linking this compound to another known pharmacophore. This can lead to dual-acting agents with improved efficacy or a broader spectrum of activity. For example, combining it with a quinoline (B57606) moiety has been explored for other benzohydrazides to develop multi-target agents. acs.org

The following table outlines potential modifications and the expected impact on bioactivity:

Table 1: Potential Analogues of this compound and Their Research Focus

| Modification Strategy | Example of Analogue | Potential Enhancement in Bioactivity |

|---|---|---|

| Altering Phenyl Ring Substitution | 2-Chloro-3-nitrobenzohydrazide | Enhanced antimicrobial or anticancer activity due to the electron-withdrawing nature of chlorine. |

| Derivatizing the Hydrazide Moiety | Schiff base with salicylaldehyde | Potential for increased metal chelation and enhanced anticancer or anti-inflammatory properties. |

Exploration of Multi-Targeting Approaches

The complexity of many diseases, such as cancer and neurodegenerative disorders, has spurred interest in multi-target drugs that can modulate several biological pathways simultaneously. acs.orgnih.gov Benzohydrazide (B10538) derivatives are well-suited for this approach due to their structural versatility.

Future research on this compound could explore its potential to interact with multiple targets. For example, in the context of cancer, it could be investigated for its ability to inhibit not only cell proliferation but also other key processes like angiogenesis or metastasis. In neurodegenerative diseases like Alzheimer's, a multi-target approach could involve inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as has been explored with other heterocyclic scaffolds. nih.gov The development of quinoline-based benzohydrazide derivatives has been aimed at concurrently targeting multiple metabolic enzymes for the management of diabetes. acs.org

Translational Research and Preclinical Development Prospects

Should initial studies reveal significant in vitro activity for this compound or its analogues, the subsequent step would be to advance the most promising candidates into preclinical development. This would involve a series of rigorous evaluations to assess their potential for clinical use.

Key aspects of preclinical development would include:

In vivo Efficacy Studies: Assessing the compound's therapeutic effect in relevant animal models of the target disease.

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to understand its behavior in a living organism.

Toxicology Studies: Evaluating the compound's safety profile to identify any potential adverse effects.

The path from a promising laboratory compound to a clinically approved drug is long and challenging. However, the diverse biological activities reported for the broader benzohydrazide class provide a strong rationale for pursuing the translational development of novel derivatives like this compound.

Challenges and Opportunities in Benzohydrazide Research

The field of benzohydrazide research is not without its challenges. One significant hurdle is the potential for off-target effects and toxicity, which necessitates careful optimization of the lead compounds. Furthermore, issues such as poor solubility or metabolic instability can hamper the development of these compounds into viable drugs. The increasing resistance of pathogens to existing drugs presents both a challenge and an opportunity for the development of new antimicrobial agents based on the benzohydrazide scaffold. mdpi.com

Despite these challenges, the opportunities in this area are vast. The chemical tractability of the benzohydrazide scaffold allows for the creation of large and diverse chemical libraries for high-throughput screening. nih.gov Advances in computational chemistry, such as molecular docking and molecular dynamics simulations, can aid in the rational design of more potent and selective inhibitors. acs.orgnih.gov The continued exploration of benzohydrazide derivatives holds significant promise for the discovery of new therapeutic agents to address unmet medical needs. mdpi.comnih.gov

常见问题

Basic Research Question

- NMR Spectroscopy : and NMR confirm the hydrazide moiety (N–H protons at δ 9–10 ppm) and nitro/methyl substituents .

- IR Spectroscopy : Stretching vibrations for C=O (1650–1680 cm) and N–H (3200–3350 cm) validate functional groups.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% by area normalization) .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks [M+H].

How can researchers resolve contradictions in reported spectral data or physicochemical properties of derivatives?

Advanced Research Question

Contradictions often arise from polymorphic forms or solvent-dependent tautomerism. Strategies include:

- Control Experiments : Repeat synthesis under inert atmospheres to exclude oxidation artifacts.

- Cross-Validation : Use X-ray crystallography (via SHELXL ) to resolve ambiguities in bond lengths or hydrogen bonding.

- Dynamic NMR : Probe temperature-dependent conformational changes in DMSO-d.

For example, discrepancies in melting points may stem from differing crystallization solvents, which can be addressed by standardizing recrystallization protocols .

What role does the nitro group’s position play in the coordination chemistry of this compound with transition metals?

Advanced Research Question

The nitro group at the 3-position enhances electron-withdrawing effects, stabilizing metal complexes through resonance. Coordination typically occurs via the hydrazide’s carbonyl oxygen and hydrazinic nitrogen, forming five-membered chelate rings. For example:

- Copper(II) Complexes : Exhibit square-planar geometries with ligand-to-metal charge transfer (LMCT) bands at 400–500 nm, confirmed by UV-Vis .

- Vanadium(V) Complexes : Show catalytic activity in oxidation reactions, influenced by nitro group orientation in the coordination sphere .

Substituent effects can be probed via cyclic voltammetry to assess redox potentials.

How can computational methods predict the reactivity and electronic properties of this compound?

Advanced Research Question

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and nucleophilic/electrophilic sites.

- Molecular Docking : Screen interactions with biological targets (e.g., enzymes) using AutoDock Vina, guided by pharmacophore models from related hydrazides .

- Solvent Effects : COSMO-RS simulations evaluate solvation energies in polar vs. nonpolar media.

What experimental approaches elucidate acid-catalyzed cyclization mechanisms in derivatives?

Advanced Research Question

Mechanistic studies involve:

- Kinetic Isotope Effects (KIE) : Compare for proton transfer steps using deuterated solvents.

- Trapping Intermediates : Use in situ IR to detect nitrilium ions or azomethine intermediates.

- pH Profiling : Monitor reaction rates under varying HCl concentrations to identify rate-determining steps .

How do steric and electronic effects of substituents influence supramolecular crystal packing?

Advanced Research Question

The methyl group at the 2-position introduces steric hindrance, disrupting π-π stacking, while the nitro group promotes hydrogen-bonded networks. Single-crystal XRD (refined via SHELXL ) reveals:

- Hydrogen Bonds : N–H···O interactions between hydrazide and nitro groups.

- Van der Waals Contacts : Methyl groups contribute to layered packing motifs.

Comparative studies with 3-methyl-4-nitro analogs show distinct diffraction patterns due to altered torsion angles .

What in vitro assays are suitable for evaluating the bioactivity of derivatives?

Advanced Research Question

- Antimicrobial Activity : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values compared to reference drugs .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.

- Enzyme Inhibition : Fluorometric assays targeting urease or carbonic anhydrase, correlating activity with nitro group electronic effects .

What strategies optimize purification to achieve >99% purity for pharmacological studies?

Basic Research Question

- Column Chromatography : Silica gel eluted with ethyl acetate/hexane (3:7) removes polar impurities.

- Prep-HPLC : Use C18 columns with isocratic acetonitrile/water (60:40) for final polishing .

- Thermogravimetric Analysis (TGA) : Monitor decomposition thresholds to ensure thermal stability during lyophilization.

How should this compound be stored to prevent degradation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。